molecular formula C16H15FN4O3 B2629600 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1903846-30-9

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2629600
CAS No.: 1903846-30-9
M. Wt: 330.319
InChI Key: RFYHQXUTZZQARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a triazinone ring fused with a benzene ring, a fluoro substituent, and a furan carboxamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

    Formation of the Triazinone Ring: The triazinone ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using ethyl halides or similar reagents.

    Formation of the Furan Carboxamide Moiety: The furan ring can be synthesized through cyclization reactions involving furfural or related compounds, followed by carboxylation and subsequent amidation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazinone ring or the carboxamide group, potentially yielding amines or reduced triazine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the triazinone ring could produce triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could be effective in modulating biological pathways involved in diseases such as cancer, Alzheimer’s disease, and other neurodegenerative disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide: Similar structure but with a chloro substituent instead of fluoro.

    N-(2-(6-methyl-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide: Similar structure with a methyl group instead of fluoro.

    N-(2-(6-bromo-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide: Similar structure with a bromo substituent.

Uniqueness

The presence of the fluoro group in N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro, methyl, or bromo analogs. This makes it particularly interesting for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3/c1-9-7-12(10(2)24-9)15(22)18-5-6-21-16(23)13-8-11(17)3-4-14(13)19-20-21/h3-4,7-8H,5-6H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYHQXUTZZQARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.